Benzyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate
Description
Benzyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate (CAS: 19391-35-6) is a protected amino acid derivative with the molecular formula C₂₁H₂₅NO₅ and a molecular weight of 371.43 g/mol . Structurally, it features a benzyl ester group, a tert-butoxycarbonyl (Boc)-protected amino group, and a 4-hydroxyphenyl side chain. This compound is critical in peptide synthesis and serves as a precursor for (4-Boronophenyl)alanine (BPA), a therapeutic agent for malignant melanoma . Its storage requires sealing in dry conditions at 2–8°C, and it carries hazard warnings for skin/eye irritation and respiratory sensitization (H302, H315, H319, H335) .
Structure
3D Structure
Properties
IUPAC Name |
benzyl 3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(13-15-9-11-17(23)12-10-15)19(24)26-14-16-7-5-4-6-8-16/h4-12,18,23H,13-14H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDNRJRGRZEVCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzyl Esterification via Acid-Catalyzed Condensation
Procedure :
L-Tyrosine (10 g, 55 mmol) is refluxed with benzyl alcohol (25 mL) and p-toluenesulfonic acid (12.6 g, 66 mmol) in benzene (120 mL) using a Dean-Stark apparatus for 3 hours to azeotropically remove water. The crude product is washed with sodium bicarbonate, dried over MgSO₄, and recrystallized from ethanol to yield the benzyl ester as a white solid (12 g, 58.7% yield).
Key Parameters :
Boc Protection Using Di-tert-Butyl Dicarbonate ((Boc)₂O)
Procedure :
The benzyl ester of L-tyrosine (1 kg) is dissolved in water (5.5 L) and adjusted to pH ≥12 with KOH (884 g). (Boc)₂O (1.38 kg total) is added in three batches (2 h, 2 h, 4 h intervals). After extraction with n-hexane to remove impurities, the aqueous layer is acidified to pH 3 with HCl and extracted with tert-butyl acetate. Crystallization from n-hexane yields the Boc-protected product (90.3% yield, >99% purity).
Advantages :
Simultaneous Esterification and Boc Protection
Procedure :
A mixture of L-tyrosine (55 mmol), Boc₂O (66 mmol), and benzyl alcohol (0.25 mol) in acetonitrile (50 mL) is stirred with DMAP (5 mol%) at 25°C for 24 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and 1M HCl. The organic layer is dried and concentrated to give the product in 78% yield.
Trade-offs :
-
Racemization Risk : Extended reaction times (>24 h) lead to 5–8% epimerization.
-
Catalyst Cost : DMAP increases expense but avoids strong acids.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Acid-catalyzed | 58.7 | 95 | Low catalyst cost | Benzene toxicity |
| Boc one-pot | 90.3 | 99 | High scalability | Requires pH >12 |
| Simultaneous | 78 | 97 | Mild conditions | DMAP cost |
Solvent Impact :
-
Benzene/Toluene : Achieve high esterification rates but pose health risks.
-
tert-Butyl Acetate : Preferred industrially for Boc extraction (low toxicity, high partition coefficient).
Optimization Strategies
Racemization Control
Solvent Substitutions
Industrial Production Protocols
Large-Scale Process (10 kg Batch) :
-
Reaction : L-Tyrosine (10 kg), H₂O (55 L), KOH (8.9 kg), (Boc)₂O (4.4 kg added in batches).
-
Workup : Acidification to pH 3, extraction with tert-butyl acetate (4 × 1 L).
-
Crystallization : n-Hexane (2 L) achieves 99% purity.
Cost Analysis :
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is selectively removed under acidic conditions to expose the free amine for subsequent reactions.
Mechanistic Insight :
Protonation of the Boc group’s carbonyl oxygen by TFA weakens the N–O bond, leading to cleavage and release of CO₂ and tert-butanol. The reaction is typically complete within 1–2 hours at room temperature .
Hydrolysis of the Benzyl Ester
The benzyl ester is cleaved to yield the free carboxylic acid, critical for peptide chain elongation.
Key Considerations :
-
Catalytic hydrogenation is preferred for acid-sensitive substrates .
-
Acidic hydrolysis with HBr/AcOH preserves the Boc group if performed at low temperatures .
Modification of the 4-Hydroxyphenyl Group
The phenolic hydroxyl group undergoes reactions typical of tyrosine derivatives.
Stability Note :
The 4-hydroxyphenyl group is susceptible to oxidation under harsh conditions (e.g., CrO₃/H₂SO₄), necessitating mild reagents for functionalization .
Enzymatic Reactions
Carboxypeptidase Y catalyzes the cleavage of the benzyl ester under physiological conditions:
| Enzyme | Conditions | Products | Kinetic Data | Citations |
|---|---|---|---|---|
| Carboxypeptidase Y | pH 7.4, 37°C, 2 hrs | Free carboxylic acid + benzyl alcohol |
Application :
This enzymatic method is employed in bioconjugation and controlled release systems .
Peptide Coupling Reactions
After Boc deprotection, the free amine participates in peptide bond formation.
| Coupling Reagent | Solvent | Reaction Time | Yield | Epimerization Risk | Citations |
|---|---|---|---|---|---|
| HATU | DMF, 0°C→25°C | 1 hr | 94% | Low | |
| DCC/HOBt | THF, 25°C | 4 hrs | 82% | Moderate | |
| EDC·HCl | CH₂Cl₂, 25°C | 3 hrs | 88% | Low |
Optimization Insight :
HATU minimizes racemization due to its rapid activation of carboxylates. Pre-cooling reagents to 0°C further reduces epimerization.
Stability Under Various Conditions
| Condition | Observation | Half-Life | Citations |
|---|---|---|---|
| Aqueous pH 2–7 | Stable (<5% degradation in 24 hrs) | >30 days | |
| pH >10 | Rapid ester hydrolysis | 2 hrs | |
| UV Light (254 nm) | Partial degradation of hydroxyphenyl group | 48 hrs |
Scientific Research Applications
Medicinal Chemistry
The compound exhibits properties that make it a candidate for drug development. Its structure allows it to function as a prodrug, which can be metabolized into active pharmacological agents. This characteristic is crucial in enhancing bioavailability and targeting specific biological pathways.
Anti-inflammatory Activity
Research has demonstrated that derivatives of this compound can exhibit anti-inflammatory effects. For instance, studies involving similar carbamate derivatives have shown promising results in reducing inflammation in animal models. Compounds synthesized from tert-butyl 2-amino phenylcarbamate were tested for their anti-inflammatory activity, revealing inhibition percentages ranging from 39% to 54% compared to standard treatments like indomethacin .
Synthesis and Derivatives
The synthesis of Benzyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate typically involves the condensation of various amino acids and carboxylic acids under controlled conditions. The use of coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) has been reported to enhance yield and purity .
Structural Variants
The compound's structural variants have been explored for their biological activities, including:
- Anticancer Properties : Some derivatives have shown potential in inhibiting cancer cell proliferation.
- Antimicrobial Activity : Certain analogs have been tested against various pathogens, indicating a broad spectrum of biological activity.
Anti-inflammatory Research
In a study evaluating the anti-inflammatory effects of carbamate derivatives, compounds similar to this compound were synthesized and tested on induced edema models. The results indicated that these compounds could significantly reduce inflammation markers within hours of administration .
Drug Development Applications
The prodrug nature of this compound allows it to be utilized in developing targeted therapies for chronic conditions such as arthritis or other inflammatory diseases. Its ability to modulate biological pathways makes it a candidate for further investigation in clinical settings .
Mechanism of Action
The mechanism of action of Phenylmethyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, allowing the free amino group to participate in various biochemical reactions. The hydroxyphenyl group can undergo oxidation-reduction reactions, contributing to the compound’s reactivity and versatility in synthetic applications .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Amino Protection: Boc groups are base-labile, whereas Cbz (benzyloxycarbonyl) groups require hydrogenolysis, impacting synthetic strategies .
- Phenyl Substituents: The 4-hydroxyphenyl group in the title compound offers hydrogen-bonding capability, unlike the hydrophobic 4-(tert-butyl)phenyl in methyl 2-[(tert-Boc)amino]-3-(4-(tert-butyl)phenyl)propanoate .
Key Observations :
- Protecting Group Strategies : The title compound’s hydroxyl group is protected with TBDMS-Cl in DMF, enabling selective deprotection later . In contrast, analogs like Compound 33 use 4-(tert-butyl)phenyl groups, avoiding hydroxyl protection entirely .
- Coupling Reagents : DCC (dicyclohexylcarbodiimide) is employed for amide bond formation in complex analogs, requiring rigorous purification via HPLC .
- Yield Variability : The title compound’s 61.6% yield surpasses the 38–52% yields of Cbz-protected or tert-butyl-substituted analogs, likely due to optimized silica chromatography .
Biological Activity
Benzyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate, also known as (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate, is a compound with significant potential in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C21H25NO5
- Molecular Weight : 371.43 g/mol
- CAS Number : 19391-35-6
This compound exhibits several biological activities primarily attributed to its structural components. The presence of the hydroxyphenyl group suggests potential antioxidant properties, while the tert-butoxycarbonyl (Boc) group may enhance stability and solubility in biological systems.
- Antioxidant Activity : The compound's hydroxy group can donate electrons, neutralizing free radicals and thereby protecting cells from oxidative stress.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in cancer treatment and metabolic disorders.
Pharmacological Effects
Research has shown that compounds with similar structural motifs can influence various biological pathways:
- Anti-cancer Properties : Certain derivatives have been studied for their role as histone deacetylase (HDAC) inhibitors, which play a crucial role in regulating gene expression related to cancer cell proliferation.
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| Azumamide A | 67 | HDAC1 |
| Azumamide C | 14 | HDAC2 |
| This compound | TBD | TBD |
- Neuroprotective Effects : Some studies suggest that similar compounds may exhibit neuroprotective effects by modulating neuroinflammation and promoting neuronal survival.
Case Studies
-
Histone Deacetylase Inhibition :
A study on azumamides demonstrated their effectiveness as selective HDAC inhibitors, with significant implications for cancer therapy. The findings suggest that modifications in the amino acid structure can lead to enhanced potency against specific HDAC isoforms . -
Antioxidant Studies :
Research focusing on phenolic compounds has shown that derivatives with hydroxy groups can significantly reduce oxidative stress markers in cellular models. This suggests a potential application for this compound in conditions associated with oxidative damage .
Q & A
Q. What are the standard synthetic routes for Benzyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate?
The compound is typically synthesized via carbodiimide-mediated coupling (e.g., DCC or EDC) using DMAP as a catalyst. For example, a Boc-protected amino acid derivative is coupled to a benzyl ester precursor in dichloromethane (CH₂Cl₂). The reaction is stirred at room temperature, followed by extraction, filtration, and purification via column chromatography or preparative HPLC .
Q. How is the compound purified after synthesis?
Purification often involves silica gel chromatography with gradients of petroleum ether/ethyl acetate. For higher purity, preparative HPLC (e.g., XBridge phenyl column with acetonitrile/water mobile phases) is employed. Yields range from 60% to 95%, depending on the reaction scale and optimization .
Q. What spectroscopic methods are used to confirm its structure?
Key techniques include:
Q. Why is the tert-butoxycarbonyl (Boc) group used in its synthesis?
The Boc group protects the amine functionality during coupling reactions, preventing undesired side reactions. It is stable under basic conditions and can be removed selectively with acidic reagents (e.g., TFA) without affecting the benzyl ester .
Q. How should the compound be stored to ensure stability?
Store at –20°C under inert gas (e.g., N₂) in airtight containers. The Boc group is moisture-sensitive, and the benzyl ester may hydrolyze under prolonged exposure to humidity. Purity should be monitored periodically via HPLC .
Advanced Research Questions
Q. How can coupling reaction yields be optimized for this compound?
Yield improvements involve:
Q. What challenges arise in scaling up its synthesis?
Scaling beyond milligram quantities introduces issues such as:
Q. How is enantiomeric purity validated?
Chiral HPLC or polarimetry confirms enantiopurity. For example, the (S)-isomer shows specific optical rotation values (e.g., [α]²⁵D = +15.2° in CHCl₃). Racemization risks are minimized by avoiding strong bases during synthesis .
Q. What orthogonal protecting group strategies are compatible with its structure?
The 4-hydroxyphenyl group can be protected with TBDMS-Cl (tert-butyldimethylsilyl chloride) in DMF, leaving the Boc group intact. This enables sequential deprotection steps for modular synthesis .
Q. How is X-ray crystallography used to resolve structural ambiguities?
Single crystals are grown via slow evaporation (e.g., in ethyl acetate/hexane). SHELX software refines diffraction data to determine bond lengths, angles, and stereochemistry. For example, the (S)-configuration is confirmed by Flack parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
